Benzyl (2,4-difluoro-3-formylphenyl)carbamate
Overview
Description
Benzyl (2,4-difluoro-3-formylphenyl)carbamate is an organic compound with the molecular formula C15H11F2NO3 and a molecular weight of 291.25 g/mol . It is characterized by the presence of a benzyl group attached to a 2,4-difluoro-3-formylphenylcarbamate moiety. This compound is typically found in the form of a white to yellow powder or crystals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl (2,4-difluoro-3-formylphenyl)carbamate can be achieved through various organic synthesis techniques. One common method involves the reaction of benzyl chloroformate with 2,4-difluoro-3-formylaniline in the presence of a base such as triethylamine. The reaction is typically carried out in an inert atmosphere at low temperatures to prevent side reactions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the formyl group, leading to the formation of carboxylic acids.
Reduction: The compound can be reduced to corresponding alcohols using reducing agents like sodium borohydride.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
Benzyl (2,4-difluoro-3-formylphenyl)carbamate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of Benzyl (2,4-difluoro-3-formylphenyl)carbamate involves its interaction with specific molecular targets. The formyl group can participate in various biochemical reactions, including enzyme inhibition and protein modification. The difluoro groups enhance the compound’s stability and reactivity, making it a valuable tool in chemical biology .
Comparison with Similar Compounds
- Benzyl (2,4-difluoro-3-methylphenyl)carbamate
- Benzyl (2,4-difluoro-3-nitrophenyl)carbamate
- Benzyl (2,4-difluoro-3-hydroxyphenyl)carbamate
Uniqueness: Benzyl (2,4-difluoro-3-formylphenyl)carbamate is unique due to the presence of both formyl and difluoro groups, which confer distinct chemical and biological properties. The formyl group allows for versatile chemical modifications, while the difluoro groups enhance the compound’s stability and reactivity compared to its analogs .
Properties
IUPAC Name |
benzyl N-(2,4-difluoro-3-formylphenyl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F2NO3/c16-12-6-7-13(14(17)11(12)8-19)18-15(20)21-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,18,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXSDOJSDJQFUFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=C(C(=C(C=C2)F)C=O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00728777 | |
Record name | Benzyl (2,4-difluoro-3-formylphenyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00728777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
918524-07-9 | |
Record name | Benzyl (2,4-difluoro-3-formylphenyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00728777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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